Terbufos-oxon-sulfoxide
Overview
Description
Terbufos-oxon-sulfoxide is a complex organic compound characterized by its unique structure, which includes both phosphoryl and sulfinyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Terbufos-oxon-sulfoxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a diethoxyphosphoryl compound with a sulfinyl-containing reagent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Terbufos-oxon-sulfoxide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under specific conditions.
Reduction: The phosphoryl group can be reduced to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl or phosphoryl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group typically yields a sulfone, while reduction of the phosphoryl group produces a phosphine.
Scientific Research Applications
Terbufos-oxon-sulfoxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Terbufos-oxon-sulfoxide involves its interaction with specific molecular targets. The phosphoryl and sulfinyl groups can interact with enzymes and other proteins, affecting their activity and function. The compound may also participate in signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethoxyphosphorylmethylsulfinyl)-2-methylpropane
- 2-(Diethoxyphosphorylsulfanylmethylsulfonyl)-2-methylpropane
Uniqueness
Terbufos-oxon-sulfoxide is unique due to the presence of both phosphoryl and sulfinyl groups in its structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(diethoxyphosphorylsulfanylmethylsulfinyl)-2-methylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O4PS2/c1-6-12-14(10,13-7-2)15-8-16(11)9(3,4)5/h6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPIRTIPNKMGNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCS(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O4PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00971544 | |
Record name | O,O-Diethyl S-[(2-methylpropane-2-sulfinyl)methyl] phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00971544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56165-57-2 | |
Record name | Terbufoxon sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056165572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O,O-Diethyl S-[(2-methylpropane-2-sulfinyl)methyl] phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00971544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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